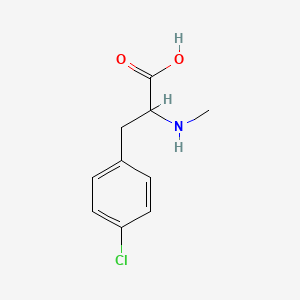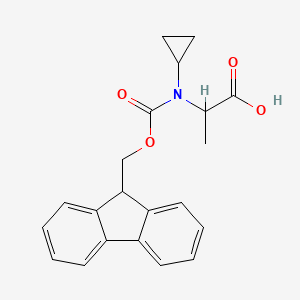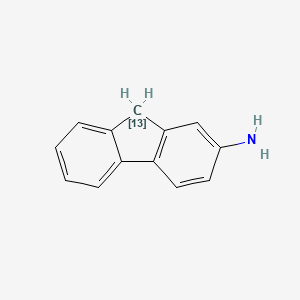
trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a 2,4-dimethylphenyl group and an amine group. This compound is often used in various scientific research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride typically involves the reaction of 2,4-dimethylphenylacetonitrile with a suitable cyclopropanating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The resulting cyclopropane derivative is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
Chemistry: In chemistry, trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It is often used in experiments to understand the interaction of cyclopropane-containing compounds with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
- trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
- trans-2-(4-Fluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Comparison: Compared to similar compounds, trans-2-(2,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of two methyl groups on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct in terms of its chemical and biological properties.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9(8(2)5-7)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H |
InChIキー |
DATBZTJKVMQIOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2CC2N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12301030.png)
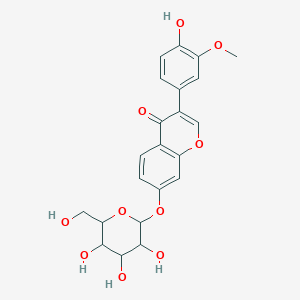
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
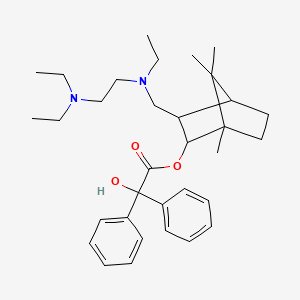

![4-methyl-N-[4-[(E)-2-[4-[(E)-1-(4-methyl-N-(4-methylphenyl)anilino)-2-phenylethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B12301062.png)
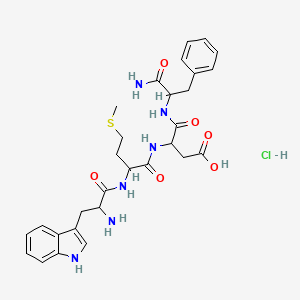


![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
